molecular formula C18H17ClN4O B11206045 1-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11206045
M. Wt: 340.8 g/mol
InChI Key: DDAQPHSHYWROJR-UHFFFAOYSA-N
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Description

“imidazopyridine” , is an important fused bicyclic heterocycle. Its structural features make it valuable in both medicinal chemistry and material science .

Preparation Methods

Several synthetic strategies exist for imidazopyridine synthesis:

    Condensation: Imidazopyridines can be prepared via condensation reactions, often involving amines and carbonyl compounds.

    Multicomponent Reactions (MCRs): MCRs provide efficient routes by combining multiple reactants in a single step.

    Oxidative Coupling: This method involves coupling two aromatic compounds using oxidative conditions.

    Tandem Reactions: Sequential reactions in one pot lead to imidazopyridine formation.

    Aminooxygenation and Hydroamination Reactions: These involve the addition of nitrogen and oxygen atoms to suitable precursors.

For industrial production, optimization of these methods is crucial to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Imidazopyridines participate in various reactions:

    Substitution: Nucleophilic substitution at the triazole ring or aromatic positions.

    Oxidation and Reduction: Imidazopyridines can undergo oxidation or reduction processes.

    Common Reagents: Reagents like amines, aldehydes, ketones, and metal catalysts are used.

    Major Products: Depending on the reaction conditions, imidazopyridine derivatives with diverse substituents are obtained.

Scientific Research Applications

Imidazopyridines find applications in:

    Medicinal Chemistry: They serve as scaffolds for drug design due to their diverse biological activities.

    Biology: Imidazopyridines may target specific proteins or receptors.

    Material Science: Their structural properties make them useful in materials research.

Mechanism of Action

The exact mechanism of imidazopyridine action varies based on the specific compound. it often involves interactions with molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Comparison with Similar Compounds

Imidazopyridines are unique due to their fused bicyclic structure. Similar compounds include imidazo[1,2-a]pyridines and related heterocycles.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-phenylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c19-15-8-10-16(11-9-15)23-13-17(21-22-23)18(24)20-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,24)

InChI Key

DDAQPHSHYWROJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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